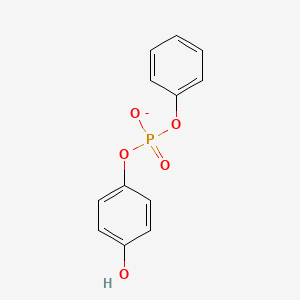
4-Hydroxyphenyl phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl phenyl phosphate is an organophosphate compound with the molecular formula C₁₂H₁₀O₅P. It is a derivative of phenyl phosphate, where one of the phenyl groups is substituted with a hydroxy group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate with 4-hydroxyphenol. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The phosphate ester can be reduced to the corresponding phosphite.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phosphite esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
4-Hydroxyphenyl phenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Serves as a biomarker for exposure to organophosphate flame retardants and plasticizers.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers for various consumer products
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenyl phenyl phosphate involves its interaction with biological molecules through its phosphate ester group. It can act as an antioxidant by scavenging free radicals and decomposing hydroperoxides. The hydroxy group enhances its reactivity and allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl phosphate: Lacks the hydroxy group, making it less reactive.
Bis(4-hydroxyphenyl) phosphate:
Triphenyl phosphate: Contains three phenyl groups, used primarily as a flame retardant
Uniqueness
4-Hydroxyphenyl phenyl phosphate is unique due to the presence of the hydroxy group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
114527-61-6 |
|---|---|
Formule moléculaire |
C12H11O5P |
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) phenyl hydrogen phosphate |
InChI |
InChI=1S/C12H11O5P/c13-10-6-8-12(9-7-10)17-18(14,15)16-11-4-2-1-3-5-11/h1-9,13H,(H,14,15) |
Clé InChI |
TUBVQVOADJADLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















